FXIa-IN-8
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
FXIa-IN-8 is a novel inhibitor of activated coagulation factor XI (FXIa), which plays a crucial role in the intrinsic pathway of blood coagulation. FXIa has emerged as a promising therapeutic target for treating thrombotic diseases due to its role in thrombin generation and clot formation . This compound is designed to selectively inhibit FXIa, thereby reducing the risk of thrombosis with minimal bleeding complications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of FXIa-IN-8 involves multiple steps, including the preparation of key intermediates and their subsequent coupling reactions. The synthetic route typically includes the following steps:
Preparation of Isoquinoline Intermediate: The isoquinoline ring is synthesized through a series of reactions, including cyclization and functional group modifications.
Coupling Reactions: The isoquinoline intermediate is coupled with other fragments, such as naphthalene rings, through palladium-catalyzed cross-coupling reactions.
Final Modifications: The final compound is obtained through additional functional group modifications and purification steps.
Industrial Production Methods
Industrial production of this compound involves scaling up the synthetic route while ensuring high yield and purity. This typically includes optimization of reaction conditions, such as temperature, pressure, and solvent choice, as well as the use of advanced purification techniques like chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
FXIa-IN-8 undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms to form oxides or hydroxides.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, alcohols) are employed.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can be further analyzed for their biological activity and selectivity .
Wissenschaftliche Forschungsanwendungen
FXIa-IN-8 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the structure-activity relationships of FXIa inhibitors.
Biology: Employed in biochemical assays to investigate the role of FXIa in blood coagulation and thrombin generation.
Industry: Utilized in the development of new anticoagulant drugs with improved safety profiles.
Wirkmechanismus
FXIa-IN-8 exerts its effects by selectively inhibiting the activity of FXIa. The compound binds to the active site of FXIa, preventing its interaction with substrates such as factor IX. This inhibition disrupts the intrinsic pathway of blood coagulation, reducing thrombin generation and clot formation . The molecular targets and pathways involved include the inhibition of FXIa-mediated activation of factor IX and the subsequent downstream effects on thrombin and fibrin formation .
Vergleich Mit ähnlichen Verbindungen
FXIa-IN-8 is compared with other FXIa inhibitors, such as asundexian and other novel P2’ fragment-based inhibitors. The uniqueness of this compound lies in its high selectivity and potency against FXIa, as well as its favorable safety profile with minimal bleeding risk . Similar compounds include:
Asundexian: Another FXIa inhibitor with a different structural motif.
Bicyclic Isoquinoline and Naphthalene Derivatives: Compounds with similar structural features but varying degrees of selectivity and potency.
Eigenschaften
Molekularformel |
C31H29ClN8O5 |
---|---|
Molekulargewicht |
629.1 g/mol |
IUPAC-Name |
4-[[(2S)-2-[[(E)-3-[5-chloro-2-(tetrazol-1-yl)phenyl]prop-2-enoyl]amino]-4-oxo-4-(4-phenylpiperazin-1-yl)butanoyl]amino]benzoic acid |
InChI |
InChI=1S/C31H29ClN8O5/c32-23-9-12-27(40-20-33-36-37-40)22(18-23)8-13-28(41)35-26(30(43)34-24-10-6-21(7-11-24)31(44)45)19-29(42)39-16-14-38(15-17-39)25-4-2-1-3-5-25/h1-13,18,20,26H,14-17,19H2,(H,34,43)(H,35,41)(H,44,45)/b13-8+/t26-/m0/s1 |
InChI-Schlüssel |
AVSRJYMYJIKOOD-FQKQOIFNSA-N |
Isomerische SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)C[C@@H](C(=O)NC3=CC=C(C=C3)C(=O)O)NC(=O)/C=C/C4=C(C=CC(=C4)Cl)N5C=NN=N5 |
Kanonische SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)CC(C(=O)NC3=CC=C(C=C3)C(=O)O)NC(=O)C=CC4=C(C=CC(=C4)Cl)N5C=NN=N5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.